molecular formula C24H31N3 B13760326 Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- CAS No. 72785-10-5

Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-

Cat. No.: B13760326
CAS No.: 72785-10-5
M. Wt: 361.5 g/mol
InChI Key: VJMNQADPCKONIA-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- is a chemical compound with the molecular formula C20H29N3 It is known for its unique structure, which includes a benzonitrile group attached to a pyrimidine ring, further connected to a trans-4-heptylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- typically involves multiple steps. One common method includes the reaction of 4-heptylcyclohexanone with a suitable nitrile source under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-chloropyrimidine in the presence of a base to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrimidine ring is often involved in hydrogen bonding and π-π interactions, which play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and material science .

Properties

CAS No.

72785-10-5

Molecular Formula

C24H31N3

Molecular Weight

361.5 g/mol

IUPAC Name

4-[5-(4-heptylcyclohexyl)pyrimidin-2-yl]benzonitrile

InChI

InChI=1S/C24H31N3/c1-2-3-4-5-6-7-19-8-12-21(13-9-19)23-17-26-24(27-18-23)22-14-10-20(16-25)11-15-22/h10-11,14-15,17-19,21H,2-9,12-13H2,1H3

InChI Key

VJMNQADPCKONIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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